molecular formula C30H30Cl2N4O4 B7852587 nutlin-3A CAS No. 890090-75-2

nutlin-3A

Cat. No.: B7852587
CAS No.: 890090-75-2
M. Wt: 581.5 g/mol
InChI Key: BDUHCSBCVGXTJM-WUFINQPMSA-N
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Description

Nutlin-3A is a small-molecule antagonist of the murine double minute-2 (MDM2) protein, which plays a crucial role in the regulation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with functional p53 .

Mechanism of Action

Target of Action

Nutlin-3A primarily targets the MDM2 protein . MDM2 is an E3 ubiquitin ligase that binds to the tumor suppressor protein p53, leading to its degradation . By inhibiting MDM2, this compound stabilizes p53, thereby activating the p53 pathway .

Mode of Action

This compound is a small cis-imidazoline molecule that acts as an antagonist of MDM2 . It binds to the p53-binding pocket of MDM2, effectively disrupting the p53–MDM2 interaction . This leads to the stabilization of p53 and the activation of the p53 pathway in p53 wild-type cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 pathway . By disrupting the p53–MDM2 interaction, this compound activates the p53 pathway, leading to the upregulation of p53-dependent genes . In certain contexts, such as in KRAS mutant/p53 wild type lung cancer cells, this compound has been found to inhibit the KRAS-PI3K/Akt-mTOR pathway and disrupt the fusion of autophagosomes and macropinosomes with lysosomes .

Pharmacokinetics

This compound exhibits nonlinear binding to plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption, with peak plasma concentrations at approximately 2 hours, and biphasic elimination consistent with a saturable clearance process . These properties suggest high bioavailability and rapid attainment of steady state .

Result of Action

The action of this compound results in the stabilization of p53 and the activation of the p53 pathway . This leads to the induction of p53-dependent genes, cell cycle arrest, and apoptosis . In certain cancer cells, this compound has been shown to enhance natural killer cell-mediated killing by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of wild-type p53 is crucial for the effectiveness of this compound . Additionally, the specific cellular context, such as the presence of certain mutations (e.g., KRAS mutations in lung cancer cells), can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Nutlin-3A plays a significant role in biochemical reactions. It antagonizes the inhibitory interaction of MDM2 with the tumor suppressor p53 . This interaction restores the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It enhances Natural Killer (NK) cell-mediated killing of neuroblastoma cells by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors . This influence on cell function impacts cell signaling pathways and gene expression, thereby affecting cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with MDM2 and p53. By inhibiting the MDM2-p53 interaction, this compound allows p53 to exert its tumor suppressor functions, leading to the expression of p53 regulated genes . This results in changes in gene expression and can lead to antiproliferative effects in cells with functional p53.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nutlin-3A is synthesized through a multi-step process involving the formation of an imidazoline core. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions: Nutlin-3A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazoline ring and chlorophenyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .

Comparison with Similar Compounds

  • RG7112
  • RG7388 (Idasanutlin)
  • MI-773
  • HDM201

Nutlin-3A continues to be a compound of significant interest in the scientific community, offering promising avenues for cancer treatment and further research into the p53 pathway.

Properties

IUPAC Name

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317967
Record name (-)-Nutlin 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675576-98-4, 548472-68-0
Record name (-)-Nutlin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675576-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nutlin 3
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nutlin-3a
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Record name Nutlin-3
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Record name (-)-Nutlin 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675576-98-4
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Record name NUTLIN-3
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name REBEMADLIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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